molecular formula C16H20NO2P B067303 Dibenzyl N,N-dimethylphosphoramidite CAS No. 164654-49-3

Dibenzyl N,N-dimethylphosphoramidite

Cat. No.: B067303
CAS No.: 164654-49-3
M. Wt: 289.31 g/mol
InChI Key: GDEJGFHRPXLQNN-UHFFFAOYSA-N
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Description

Dibenzyl N,N-dimethylphosphoramidite is an organophosphorus compound with the molecular formula

C16H20NO2PC_{16}H_{20}NO_{2}PC16​H20​NO2​P

. It is commonly used in organic synthesis, particularly in the preparation of phosphoramidates and for the phosphitylation of alcohols. This compound is characterized by its ability to act as a phosphitylating agent, making it valuable in various chemical reactions.

Scientific Research Applications

  • Phosphorylation of Serine-Containing Peptides : This compound is used for the efficient 'phosphite-triester' phosphorylation of protected serine derivatives, serine-containing peptides, and resin-bound protected serine-containing peptides (Perich & Johns, 1988).

  • Reactions with Azido Alcohols : It is involved in reactions with β-, γ-, and δ-azido alcohols, contributing to insights into mechanisms involving intramolecular Staudinger reaction and structure–reactivity relationships (Wu, Bishop, Guo, & Guo, 2019).

  • Synthesis of Casein-Related Peptides and Phosphopeptides : Dibenzyl N,N-diethylphosphoramidite is suitable for the catalyzed 'phosphite-triester' phosphorylation of protected serine derivatives and peptides (Perich & Johns, 1990).

  • Synthesis of Glycosyl Phosphites : This compound is used as a phosphitylating reagent in the efficient and convenient synthesis of glycosyl phosphites and phosphates (Sim, Kondo, & Wong, 1993).

  • Synthesis of Dibenzyls : It assists in the nickel-catalyzed homocoupling of benzyl alcohols, a method to synthesize dibenzyl compounds (Shu, Pan, Guo, & Huang, 2021).

  • Conversion of Alcohols to Dibenzyl Phosphorotriesters : A general procedure using N,N-diethyl dibenzyl phosphoramidite allows the near-quantitative preparation of alkyl dibenzyl phosphates from primary, secondary, or tertiary alcohols (Perich & Johns, 1987).

Mechanism of Action

Target of Action

Dibenzyl N,N-dimethylphosphoramidite primarily targets hydroxyl groups in organic molecules. It is commonly used as a phosphitylating reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates .

Mode of Action

The compound interacts with hydroxyl groups through a process known as phosphitylation. This involves the transfer of the phosphoramidite group to the hydroxyl group, forming a phosphite triester intermediate. This intermediate can then be oxidized to form a stable phosphate ester .

Biochemical Pathways

This compound affects pathways involving the synthesis of nucleotides and nucleic acids. By facilitating the formation of phosphoramidate bonds, it plays a crucial role in the chemical synthesis of DNA and RNA analogs, which are essential in various biochemical and pharmaceutical applications .

Pharmacokinetics

Its chemical properties, such as its density (1089 g/mL at 20°C) and refractive index (n20/D 1553), suggest it is a relatively stable compound under standard laboratory conditions .

Result of Action

At the molecular level, the action of this compound results in the formation of phosphoramidate and phosphate esters. These products are crucial intermediates in the synthesis of various organic compounds, including nucleotides and other biologically active molecules . At the cellular level, these synthesized compounds can be used in research and development of new pharmaceuticals and biotechnological applications.

Action Environment

Environmental factors such as temperature, pH, and the presence of catalysts can significantly influence the efficacy and stability of this compound. For instance, it is typically stored at 2-8°C to maintain its stability. The presence of catalysts like 1H-tetrazole can enhance its reactivity in phosphitylation reactions .

Safety and Hazards

Dibenzyl N,N-dimethylphosphoramidite is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl N,N-dimethylphosphoramidite can be synthesized through the reaction of dibenzyl phosphite with N,N-dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphite. A common method involves the use of a base, such as triethylamine, to facilitate the reaction:

(C6H5CH2O)2P(O)H+HN(CH3)2(C6H5CH2O)2P(N(CH3)2 \text{(C}_6\text{H}_5\text{CH}_2\text{O})_2\text{P(O)H} + \text{HN(CH}_3)_2 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{O})_2\text{P(N(CH}_3)_2 (C6​H5​CH2​O)2​P(O)H+HN(CH3​)2​→(C6​H5​CH2​O)2​P(N(CH3​)2​

Properties

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20NO2P/c1-17(2)20(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEJGFHRPXLQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352987
Record name Dibenzyl N,N-dimethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164654-49-3
Record name Dibenzyl N,N-dimethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl N,N-dimethylphosphoramidite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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